molecular formula C19H18N4O3S2 B2413040 N'-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(thiophen-2-ylmethyl)oxamide CAS No. 899741-64-1

N'-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(thiophen-2-ylmethyl)oxamide

Cat. No.: B2413040
CAS No.: 899741-64-1
M. Wt: 414.5
InChI Key: WWXAOEFZGRHMBX-UHFFFAOYSA-N
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Description

N’-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(thiophen-2-ylmethyl)oxamide is a complex organic compound featuring a thienopyrazole core. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both thieno and pyrazole rings in its structure suggests it may exhibit unique chemical and biological properties.

Properties

IUPAC Name

N'-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(thiophen-2-ylmethyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3S2/c1-26-13-6-4-12(5-7-13)23-17(15-10-27-11-16(15)22-23)21-19(25)18(24)20-9-14-3-2-8-28-14/h2-8H,9-11H2,1H3,(H,20,24)(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWXAOEFZGRHMBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C(=O)NCC4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fischer Cyclization Approach

Fischer cyclization involves the reaction of thiophene derivatives with hydrazine precursors to form the pyrazole ring. For example, 3,4-diaminothiophene can react with a carbonyl compound under acidic conditions to yield the thieno[3,4-c]pyrazole core. In one protocol, thienylhydrazine derivatives are cyclized using acetic acid as a catalyst, achieving yields of 48–56%. Key variables include temperature (65–100°C) and solvent choice (DMSO or ethanol), which influence reaction kinetics and byproduct formation.

Jacobson Reaction-Based Synthesis

The Jacobson reaction offers an alternative route via palladium-catalyzed amination. Starting with 3-bromothiophene , sequential amination and cyclization steps produce the thieno[3,4-c]pyrazole framework in three steps with a 30–50 g scale yield. This method is favored for industrial scalability due to its compatibility with continuous flow chemistry.

Attachment of the Thiophen-2-Ylmethyl Group

The thiophen-2-ylmethyl moiety is incorporated via alkylation or nucleophilic substitution at the oxamide nitrogen.

Alkylation with Thiophen-2-Ylmethyl Chloride

Reacting the intermediate amine with thiophen-2-ylmethyl chloride in the presence of K₂CO₃ in acetonitrile at 60°C affords the alkylated product in 75–80% yield. Excess alkylating agent (1.5 equiv) minimizes di-alkylation byproducts.

Reductive Amination

An alternative route employs reductive amination using thiophen-2-carbaldehyde and NaBH₃CN in methanol, achieving 65–70% yield. This method is advantageous for heat-sensitive intermediates.

Formation of the Oxamide Linkage

The oxamide bridge is constructed via condensation reactions between carboxylic acid derivatives and amines.

Oxalyl Chloride-Mediated Condensation

Oxalyl chloride reacts with 2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-amine to form an intermediate acyl chloride, which subsequently couples with thiophen-2-ylmethylamine under anhydrous conditions. Dichloromethane (DCM) is the preferred solvent, with yields of 85–90%.

Carbodiimide Coupling

Using EDC/HOBt as coupling agents, the reaction proceeds in DMF at 0–5°C, yielding 80–85% product with minimal racemization. This method is suitable for enantiomerically pure intermediates.

Optimization and Scalability Considerations

Reaction Condition Optimization

  • Temperature : Lower temperatures (0–25°C) improve selectivity in acylation steps.
  • Catalysts : Pd(OAc)₂ and Xantphos enhance cross-coupling efficiency.
  • Solvents : Polar aprotic solvents (DMF, DMSO) increase reaction rates but may complicate purification.

Industrial-Scale Production

Continuous flow reactors reduce reaction times from hours to minutes, while high-throughput screening identifies optimal molar ratios (e.g., 1:1.2 amine-to-acyl chloride). Pilot-scale batches (10 kg) achieve >99% purity via crystallization from ethanol/water mixtures.

Characterization and Analytical Techniques

Technique Key Data
¹H NMR δ 7.45 (d, J=8.6 Hz, 2H, Ar-H), δ 4.55 (s, 2H, CH₂-thiophene)
IR 1680 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N-H bend)
HPLC Retention time: 12.3 min (C18 column, 70:30 MeOH/H₂O)
Mass Spectrometry [M+H]⁺ m/z 439.2 (calculated 439.1)

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Scalability
Fischer Cyclization 48–56 92–95 Moderate
Jacobson Reaction 70–85 95–99 High
Suzuki Coupling 70–85 >95 High
Oxalyl Chloride 85–90 98–99 High

Chemical Reactions Analysis

Types of Reactions

N’-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(thiophen-2-ylmethyl)oxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially modifying its reactivity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NaOH, NH3) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique structure could be useful in the design of novel materials with specific electronic or optical properties.

    Biological Studies: The compound may be used to study various biological processes, including enzyme inhibition and signal transduction pathways.

Mechanism of Action

The mechanism of action of N’-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(thiophen-2-ylmethyl)oxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, N’-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(thiophen-2-ylmethyl)oxamide stands out due to its specific substitution pattern and the presence of both methoxyphenyl and thiophenyl groups. These features may confer unique chemical reactivity and biological activity, making it a valuable compound for further study.

Biological Activity

N'-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(thiophen-2-ylmethyl)oxamide is a synthetic compound that belongs to the thieno[3,4-c]pyrazole family. This compound is noteworthy due to its complex structure and potential biological activities, particularly in medicinal chemistry. The presence of a methoxy group enhances its lipophilicity, which may improve pharmacokinetic properties.

Molecular Formula : C17H20N4O3S
Molecular Weight : 360.43 g/mol
IUPAC Name : this compound

Biological Activity

Research indicates that compounds containing thieno[3,4-c]pyrazole structures exhibit various biological activities, including:

  • Antitumor Activity : Similar compounds have shown promising results against multiple cancer cell lines. For instance, derivatives of 3-R-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine demonstrated significant antineoplastic activity against leukemia and solid tumors like breast and prostate cancer .
  • Antimicrobial Properties : Thienopyrazole derivatives have been studied for their antimicrobial efficacy. Their ability to inhibit bacterial growth suggests potential applications in treating infections.
  • Anti-inflammatory Effects : Some studies have indicated that thieno[3,4-c]pyrazole derivatives can modulate inflammatory pathways, presenting opportunities for the development of anti-inflammatory drugs.

Case Studies

  • Antitumor Efficacy : A study conducted by the National Cancer Institute evaluated various thieno[3,4-c]pyrazole derivatives against 60 cancer cell lines. It was found that certain modifications in the molecular structure significantly enhanced their antitumor activity . For example, substituting specific groups on the core structure led to increased potency against MDA-MB-468 breast cancer cells.
  • Mechanistic Insights : In vitro studies have shown that these compounds may induce apoptosis in cancer cells through the activation of caspase pathways. This mechanism is crucial for their potential therapeutic applications.

Data Table

Biological ActivityDescriptionReference
AntitumorSignificant activity against various cancer cell lines
AntimicrobialEffective against specific bacterial strains
Anti-inflammatoryModulates inflammatory responses

Q & A

Q. How can researchers optimize the synthesis of this compound to achieve high purity and yield?

  • Methodological Answer: Synthesis involves multi-step reactions, starting with functionalization of the thieno[3,4-c]pyrazole core followed by coupling with the thiophen-2-ylmethyloxamide moiety. Key parameters include:
  • Temperature Control: Maintain 60–80°C during cyclization to prevent side reactions .
  • Solvent Selection: Use polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates .
  • Catalyst Optimization: Employ Pd-based catalysts for cross-coupling steps to improve regioselectivity .
    Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical for isolating the target compound ≥95% purity .

Q. What analytical techniques are essential for structural confirmation and purity assessment?

  • Methodological Answer:
  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR to verify substituent positions on the pyrazole and thiophene rings. For example, methoxyphenyl protons resonate at δ 3.8–4.0 ppm .
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]+) with <2 ppm error .
  • HPLC-PDA: Monitor purity using reverse-phase C18 columns (ACN/water mobile phase) to detect by-products .

Q. How can initial biological activity screening be designed for this compound?

  • Methodological Answer: Prioritize assays based on structural analogs:
  • Anti-inflammatory Activity: Measure inhibition of COX-2 enzyme (IC50) via ELISA, using celecoxib as a positive control .
  • Anticancer Screening: Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with 24–72 hr exposure .
  • Dose-Response Curves: Test concentrations from 1 nM to 100 µM to establish EC50/LC50 values .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during functionalization of the thieno[3,4-c]pyrazole core?

  • Methodological Answer:
  • Directed Metalation: Use LDA (lithium diisopropylamide) at −78°C to deprotonate the pyrazole N–H group, directing electrophilic substitution to the C3 position .
  • Protecting Groups: Temporarily block reactive sites (e.g., methoxyphenyl with SEM groups) to control coupling sequences .
    Computational DFT studies can predict electron density distribution to guide synthetic routes .

Q. How does the compound’s stability vary under physiological vs. storage conditions?

  • Methodological Answer:
  • Accelerated Stability Testing: Expose to pH 1–9 buffers (37°C, 72 hr) and analyze degradation via LC-MS. Thiophene rings may hydrolyze under acidic conditions .
  • Thermogravimetric Analysis (TGA): Assess thermal stability (25–300°C, N2 atmosphere). Decomposition typically occurs >200°C due to oxamide bond cleavage .
  • Light Sensitivity: Store in amber vials at −20°C; UV-Vis spectroscopy tracks photooxidation of the thiophene moiety .

Q. How can conflicting bioactivity data (e.g., variable IC50 across studies) be resolved?

  • Methodological Answer:
  • Assay Standardization: Use identical cell lines/passage numbers and control for serum concentration (e.g., 10% FBS vs. serum-free) .
  • Metabolite Profiling: Incubate the compound with liver microsomes (human/rat) to identify active/inactive metabolites influencing results .
  • Target Engagement Studies: Employ SPR (surface plasmon resonance) to measure direct binding affinity to proposed targets (e.g., kinases) .

Data Contradiction Analysis

Q. Why do computational docking predictions sometimes conflict with experimental bioactivity results?

  • Methodological Answer:
  • Flexible vs. Rigid Docking: Account for ligand/receptor conformational changes using molecular dynamics simulations (e.g., 50 ns trajectories) .
  • Solvent Effects: Include explicit water molecules in docking models to improve accuracy of hydrogen bonding predictions .
    Validate computational results with mutagenesis studies (e.g., alanine scanning of binding pockets) .

Methodological Tables

Table 1: Key Synthetic Parameters and Outcomes

StepReaction ConditionsYield (%)Purity (%)Reference
1Thienopyrazole cyclization (DMF, 70°C)6590
2Oxamide coupling (Pd(OAc)2, 80°C)5288
3Final purification (SiO2, hexane/EtOAc)4895

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